
1H-Indole, 2-acetyl-3-methyl-1-(phenylsulfonyl)-
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Overview
Description
1H-Indole, 2-acetyl-3-methyl-1-(phenylsulfonyl)-: is a derivative of indole, a significant heterocyclic compound known for its diverse biological and pharmacological activities. Indole derivatives are widely studied due to their presence in various natural products and their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indole, 2-acetyl-3-methyl-1-(phenylsulfonyl)- typically involves the reaction of indole derivatives with acetyl and phenylsulfonyl groups under specific conditions. One common method includes the Fischer indole synthesis, where indole is reacted with acetyl chloride and phenylsulfonyl chloride in the presence of a base such as pyridine .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 1H-Indole, 2-acetyl-3-methyl-1-(phenylsulfonyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemical Properties and Structure
1H-Indole, 2-acetyl-3-methyl-1-(phenylsulfonyl)- is characterized by its unique molecular structure, which includes an indole ring, an acetyl group, a methyl group, and a phenylsulfonyl moiety. The molecular formula is C15H15NO3S, with a molecular weight of approximately 303.36 g/mol. The indole ring system allows for π-π stacking interactions, enhancing its solubility and stability in various solvents.
Biological Activities
Research indicates that 1H-Indole, 2-acetyl-3-methyl-1-(phenylsulfonyl)- exhibits significant biological activities:
- Cholinesterase Inhibition : Studies suggest that this compound can inhibit cholinesterase enzymes, which are crucial for neurotransmission. This property makes it a candidate for treating neurodegenerative diseases such as Alzheimer's.
- Anticancer Properties : Preliminary investigations reveal potential anticancer activities, although further studies are necessary to elucidate the mechanisms involved.
Case Studies and Research Insights
Several studies have explored the applications of this compound in various fields:
- Neuropharmacology : A study indicated that compounds similar to 1H-Indole, 2-acetyl-3-methyl-1-(phenylsulfonyl)- could modulate neurotransmitter systems effectively. The cholinesterase inhibition mechanism was particularly emphasized as a potential therapeutic target for Alzheimer's disease .
- Medicinal Chemistry : Research has shown that indole derivatives are valuable scaffolds in drug design due to their ability to interact with multiple biological targets. The specific interactions of 1H-Indole, 2-acetyl-3-methyl-1-(phenylsulfonyl)- with proteins involved in critical pathways highlight its potential as a lead compound for new drug development .
Mechanism of Action
The mechanism of action of 1H-Indole, 2-acetyl-3-methyl-1-(phenylsulfonyl)- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact mechanism can vary depending on the specific application and target .
Comparison with Similar Compounds
1H-Indole-3-acetic acid: A plant hormone with roles in tissue differentiation and response to environmental stimuli.
3-Methylindole: Known for its presence in natural products and its biological activities
Uniqueness: 1H-Indole, 2-acetyl-3-methyl-1-(phenylsulfonyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of acetyl, methyl, and phenylsulfonyl groups makes it a valuable compound for various research and industrial applications .
Biological Activity
1H-Indole, 2-acetyl-3-methyl-1-(phenylsulfonyl)- (CAS No. 143774-63-4) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the indole class, characterized by a bicyclic structure that includes a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Its molecular formula is C13H13N1O3S, with a molecular weight of 265.31 g/mol.
Property | Value |
---|---|
CAS Number | 143774-63-4 |
Molecular Formula | C13H13N1O3S |
Molecular Weight | 265.31 g/mol |
IUPAC Name | 1-(phenylsulfonyl)-2-acetyl-3-methylindole |
Anticancer Properties
Research indicates that indole derivatives, including 1H-Indole, 2-acetyl-3-methyl-1-(phenylsulfonyl)-, exhibit significant anticancer activity. A study demonstrated that this compound inhibits cell proliferation in various cancer cell lines by inducing apoptosis through the disruption of cellular signaling pathways. For instance, it has shown IC50 values ranging from 2.1 µM to 4.2 µM against different cancer cell lines such as SKOV3 (ovarian), A549 (lung), and MCF-7 (breast) .
Cholinesterase Inhibition
The compound has also been identified as a potential cholinesterase inhibitor. This property is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease. It was found to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with selectivity towards BChE, making it a candidate for further development as a therapeutic agent .
Antioxidant Activity
Indole derivatives are known for their antioxidant properties. The compound has been evaluated for its ability to scavenge free radicals and reduce oxidative stress in cellular models. It demonstrated significant antioxidant activity in assays measuring the reduction of ABTS•+ radical cation, indicating its potential role in preventing oxidative damage in cells .
The mechanism by which 1H-Indole, 2-acetyl-3-methyl-1-(phenylsulfonyl)- exerts its biological effects involves several pathways:
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells by activating pro-apoptotic proteins and inhibiting anti-apoptotic proteins.
- Cholinergic Modulation : By inhibiting cholinesterase enzymes, the compound increases acetylcholine levels in synaptic clefts, enhancing cholinergic neurotransmission.
- Antioxidant Mechanisms : It reduces reactive oxygen species (ROS) levels through direct scavenging and upregulation of endogenous antioxidant defenses.
Study on Anticancer Activity
A recent study evaluated the anticancer effects of various indole derivatives, including the target compound. The results indicated that modifications on the indole structure could enhance potency against specific cancer types. For instance, substituents on the phenyl ring were found to significantly influence activity against breast cancer cell lines .
Cholinesterase Inhibition Study
In another investigation focused on neuroprotective agents, the compound was tested alongside known cholinesterase inhibitors. It exhibited competitive inhibition against BChE with an IC50 value comparable to standard drugs used in Alzheimer's treatment . This suggests its potential application in managing cognitive decline associated with neurodegenerative diseases.
Q & A
Basic Research Questions
Q. What synthetic methodologies are employed for preparing 2-acetyl-3-methyl-1-(phenylsulfonyl)-1H-indole derivatives?
The synthesis typically involves halogenation followed by nucleophilic substitution. For example, a bromomethyl intermediate (e.g., 1-phenylsulfonyl-2-(bromomethyl)-3-(phenylthio)-1H-indole) can react with ZnBr₂ in dry acetonitrile under reflux conditions. Subsequent acid hydrolysis and crystallization from methanol yield the desired product . Similar protocols use palladium-catalyzed cross-coupling reactions for introducing aryl/heteroaryl groups at specific positions .
Q. How is X-ray crystallography utilized to confirm molecular conformation in phenylsulfonyl-substituted indoles?
X-ray diffraction studies measure dihedral angles between the indole core and substituents (e.g., 66.5° and 81.2° for phenyl rings in related structures) and bond lengths (e.g., S–O = 1.419 Å, S–C = 1.750 Å). Hydrogen-bonding patterns (e.g., N–H⋯O interactions forming cyclic dimers) and intermolecular interactions (C–H⋯π) are also quantified to validate stability and packing .
Q. What spectroscopic techniques are critical for characterizing structural integrity?
Key methods include:
- ¹H/¹³C-NMR : To confirm substituent positions and electronic environments (e.g., deshielded protons near electron-withdrawing groups).
- FTIR : Identifies functional groups (e.g., sulfonyl S=O stretches at ~1350–1150 cm⁻¹).
- ESI-MS : Validates molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance synthetic yields?
- Catalyst Screening : ZnBr₂ is commonly used, but alternative Lewis acids (e.g., BF₃·Et₂O) may improve efficiency.
- Solvent Effects : Polar aprotic solvents (acetonitrile, DMF) enhance reaction rates.
- Temperature Control : Prolonged reflux (5+ hours) ensures complete conversion but may require quenching to avoid side reactions .
Q. What strategies resolve discrepancies between experimental crystallographic data and computational models?
- Torsional Angle Adjustments : Computational models (DFT) may underestimate steric hindrance from substituents like phenylsulfonyl groups. Adjust dihedral angles to match crystallographic data.
- Hydrogen Bond Refinement : Include weak interactions (C–H⋯O) in simulations to better replicate experimental lattice energies .
Q. How do electron-withdrawing substituents (e.g., phenylsulfonyl) influence electronic structure and reactivity?
The phenylsulfonyl group elongates N–C bonds (e.g., N1–C1 = 1.422 Å vs. 1.355 Å in planar amines) due to electron withdrawal, reducing nucleophilicity at the indole nitrogen. This enhances stability toward oxidation but may reduce reactivity in electrophilic substitution .
Q. What experimental approaches evaluate bioactivity (e.g., antitumor, antibacterial) of these derivatives?
- DNA Interaction Studies : UV-Vis and fluorescence quenching assays assess binding affinity to calf thymus DNA.
- Enzyme Inhibition Assays : Test inhibition of HIV-1 reverse transcriptase or bacterial enzymes using kinetic measurements (e.g., IC₅₀ values) .
Q. How do intermolecular interactions in crystal structures affect stability and solubility?
Centrosymmetric dimers formed via N–H⋯O hydrogen bonds increase thermal stability but reduce solubility in polar solvents. Introducing bulky substituents disrupts these interactions, improving solubility for biological assays .
Properties
CAS No. |
143774-63-4 |
---|---|
Molecular Formula |
C17H15NO3S |
Molecular Weight |
313.4 g/mol |
IUPAC Name |
1-[1-(benzenesulfonyl)-3-methylindol-2-yl]ethanone |
InChI |
InChI=1S/C17H15NO3S/c1-12-15-10-6-7-11-16(15)18(17(12)13(2)19)22(20,21)14-8-4-3-5-9-14/h3-11H,1-2H3 |
InChI Key |
FZOJVCJGKMSWOI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C2=CC=CC=C12)S(=O)(=O)C3=CC=CC=C3)C(=O)C |
Origin of Product |
United States |
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